![molecular formula C21H11ClFN3O5 B11547568 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547568.png)

2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

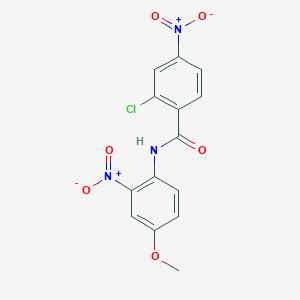

2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin ist eine komplexe organische Verbindung, die eine Benzoxazol-Kernstruktur aufweist

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Benzoxazol-Kerns, gefolgt von der Einführung der Chlor- und Fluorsubstituenten am Phenylring. Der letzte Schritt beinhaltet die Bildung der Iminbindung mit der Nitrobenzodioxol-Einheit unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung einer geeigneten Base und eines Lösungsmittels.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung fortschrittlicher katalytischer Systeme, kontrollierte Temperatur- und Druckbedingungen sowie effiziente Reinigungsverfahren wie Umkristallisation oder Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multiple steps, including the formation of the benzoxazole and benzodioxole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Chlor- und Fluorsubstituenten können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Nukleophile wie Natriummethoxid für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und manchmal den Einsatz von Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Beispielsweise führt die Reduktion der Nitrogruppe zu einem Aminderivat, während Substitutionsreaktionen zur Bildung verschiedener substituierter Benzoxazolverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.

Medizin: Wird aufgrund seiner einzigartigen strukturellen Merkmale auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihr, an vielfältigen Wechselwirkungen teilzunehmen, was zu ihren potenziellen therapeutischen Wirkungen beiträgt.

Wissenschaftliche Forschungsanwendungen

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-Chlor-4-fluorphenyl)-1,3-benzoxazol

- 2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzothiazol-5-amin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(2-Chlor-4-fluorphenyl)-N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methyliden]-1,3-benzoxazol-5-amin durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C21H11ClFN3O5 |

|---|---|

Molekulargewicht |

439.8 g/mol |

IUPAC-Name |

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |

InChI |

InChI=1S/C21H11ClFN3O5/c22-15-6-12(23)1-3-14(15)21-25-16-7-13(2-4-18(16)31-21)24-9-11-5-19-20(30-10-29-19)8-17(11)26(27)28/h1-9H,10H2 |

InChI-Schlüssel |

ZYGUDOOMVKWSOX-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)F)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{(Z)-[(1-Naphthylmethyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11547487.png)

![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)

![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)

![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547513.png)

![Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate](/img/structure/B11547521.png)

![4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547524.png)

![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547526.png)

![4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B11547539.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11547540.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11547549.png)

![2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11547550.png)

![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11547567.png)